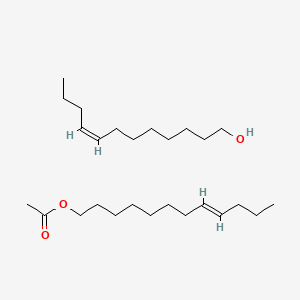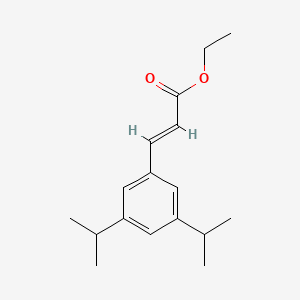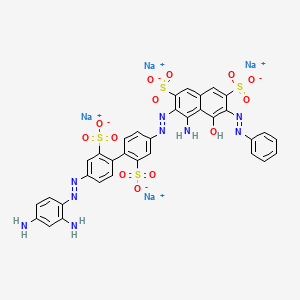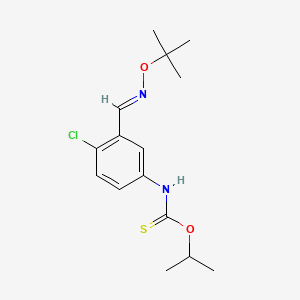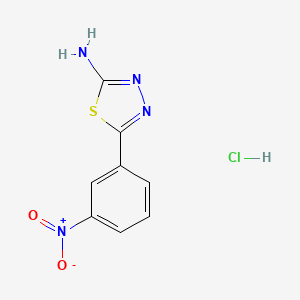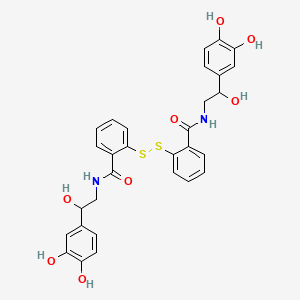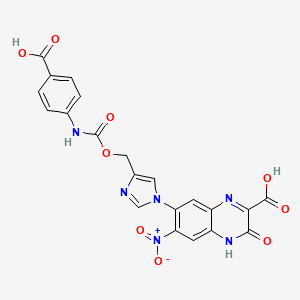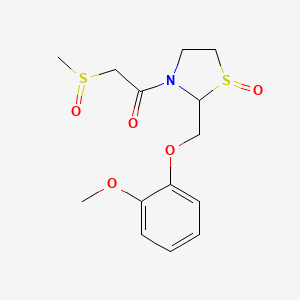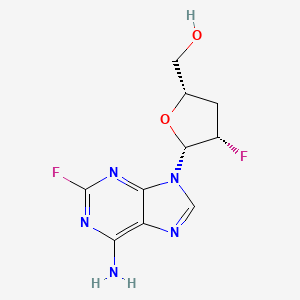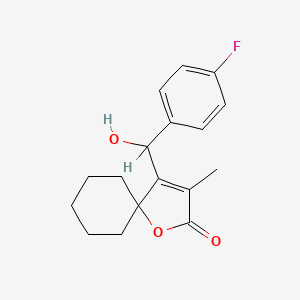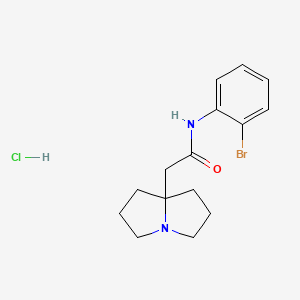
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolizine ring system, an acetamide group, and a bromophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride typically involves the following steps:
Formation of the Pyrrolizine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetamide Group: This step involves the reaction of the pyrrolizine intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Bromophenyl Substitution:
Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to a more saturated form.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-chlorophenyl)-, monohydrochloride
- 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-fluorophenyl)-, monohydrochloride
Uniqueness
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride is unique due to the presence of the bromophenyl group, which may confer distinct chemical and biological properties compared to its chloro- and fluoro- analogs. This uniqueness can be attributed to the different electronic and steric effects of the bromine atom.
Propriétés
Numéro CAS |
88069-40-3 |
|---|---|
Formule moléculaire |
C15H20BrClN2O |
Poids moléculaire |
359.69 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H19BrN2O.ClH/c16-12-5-1-2-6-13(12)17-14(19)11-15-7-3-9-18(15)10-4-8-15;/h1-2,5-6H,3-4,7-11H2,(H,17,19);1H |
Clé InChI |
SXNPEBHFNXQSCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCCN2C1)CC(=O)NC3=CC=CC=C3Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


